molecular formula C11H18O5 B2803826 (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester CAS No. 1262769-94-7

(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester

Cat. No.: B2803826
CAS No.: 1262769-94-7
M. Wt: 230.26
InChI Key: NTDTTXWHMNHYOA-UHFFFAOYSA-N
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Description

“(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is an ester, a type of organic compound derived from carboxylic acids and alcohols . Esters are characterized by a carbonyl group (C=O) and an ether group (R-O-R’) . They are widely used in a variety of applications due to their chemical properties .


Molecular Structure Analysis

The molecular structure of esters, including “this compound”, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .


Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions . One common reaction is hydrolysis, where the ester reacts with water to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .


Physical and Chemical Properties Analysis

Esters have several notable physical and chemical properties . They are generally polar molecules and have lower boiling points than their corresponding carboxylic acids . Additionally, esters of low molar mass are somewhat soluble in water . They are also known for having pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Scientific Research Applications

Quantum Chemical Calculations

A study conducted by Bouklah et al. utilized Density Functional Theory (DFT) and quantum-chemical calculations to investigate the molecular properties of various substituted pyrrolidinones. This research highlights the importance of theoretical chemistry in understanding the electronic structures and thermodynamics of complex molecules, potentially including compounds like "(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" (Bouklah et al., 2012).

Synthetic Chemistry and Molecular Design

In another study, Čačić et al. reported on the design and synthesis of thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives, showcasing the versatility of acetic acid esters in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and materials science (Čačić et al., 2009).

Enzymatic Resolution and Catalysis

Kita et al. introduced a novel approach for the enzymatic resolution of alcohols using highly reactive acyl donors, highlighting the role of esters in enzymatic catalysis and the potential for developing more efficient and environmentally friendly synthetic routes (Kita et al., 2000).

Advanced Materials and Polymer Science

Nishikubo et al. synthesized hyperbranched poly(ester)s with pendant hydroxy groups through the polyaddition of bis(oxetane)s, demonstrating the utility of oxetane-based esters in creating advanced materials with specific functional properties (Nishikubo et al., 2006).

Electrochemistry and Electrochromic Materials

Camurlu et al. investigated the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester, revealing the potential of ester-functionalized compounds in the development of electrochromic devices and conducting polymers with tunable optical properties (Camurlu et al., 2005).

Mechanism of Action

The mechanism of action for esters involves several steps . In the presence of an acid catalyst, the ester can take a proton from the acid, forming an intermediate with a positive charge . This intermediate can then react with a nucleophile, such as water in a hydrolysis reaction, to form a carboxylic acid and an alcohol .

Safety and Hazards

While specific safety and hazard information for “(3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester” is not available in the retrieved sources, esters in general are known to be flammable and can cause eye irritation . They may also cause drowsiness or dizziness .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester involves the reaction of ethyl 3-oxetanecarboxylate with ethyl chloroacetate in the presence of a base, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl 3-oxetanecarboxylate", "Ethyl chloroacetate", "Base (e.g. sodium hydroxide)", "Water", "Acid (e.g. hydrochloric acid)" ], "Reaction": [ "Add ethyl chloroacetate to a solution of ethyl 3-oxetanecarboxylate in a suitable solvent, such as dichloromethane", "Add a base, such as sodium hydroxide, to the reaction mixture and stir at room temperature for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Dissolve the crude product in a suitable solvent, such as ethanol", "Add an acid, such as hydrochloric acid, to the solution and stir at room temperature for several hours", "Extract the product with a suitable organic solvent, such as ethyl acetate", "Wash the organic layer with water and dry over anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the pure product, (3-Ethoxycarbonylmethyl-oxetan-3-yl)acetic acid ethyl ester" ] }

CAS No.

1262769-94-7

Molecular Formula

C11H18O5

Molecular Weight

230.26

IUPAC Name

ethyl 2-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]acetate

InChI

InChI=1S/C11H18O5/c1-3-15-9(12)5-11(7-14-8-11)6-10(13)16-4-2/h3-8H2,1-2H3

InChI Key

NTDTTXWHMNHYOA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1(COC1)CC(=O)OCC

solubility

not available

Origin of Product

United States

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